4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(11-5-13)24(19,22)23/h4-11H,12H2,1-3H3,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMBOLOCASDIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the following steps:
Formation of the sulfamoylphenyl intermediate: This can be achieved by reacting 4-aminobenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with tert-butylbenzamide: The intermediate is then coupled with tert-butylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of enzymes such as cytosolic phospholipase A2α.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid and subsequent production of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide with analogous benzamide derivatives, highlighting structural variations and functional implications:
Structural and Functional Analysis
- Sulfamoyl vs. This difference impacts solubility and target selectivity, with sulfamoyl derivatives more likely to interact with polar enzyme active sites (e.g., carbonic anhydrases) . Example: In , sulfamoylphenylalkylamides showed potent carbonic anhydrase inhibition, suggesting CID 315810 may share similar activity.
Heterocyclic Modifications :
- Thiazole (Compound 300814-99-7) and oxadiazole (LMM5) substitutions introduce aromatic or heteroaromatic rings, which can improve binding affinity to proteins via π-π interactions. For instance, LMM5 demonstrated antifungal activity, possibly due to oxadiazole-mediated interactions with fungal enzymes .
- However, this may reduce aqueous solubility, as seen in its moderate CCS values .
Biological Activity
4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O3S, which indicates the presence of a sulfonamide group that is critical for its biological activity. The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors:
- Enzyme Inhibition : It has been reported to inhibit carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and respiration. The mechanism involves binding to the active site of the enzyme, thereby preventing its catalytic function.
- Antiviral Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against enteroviruses, indicating potential applications in antiviral therapy.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the efficacy and safety profiles of this compound:
- Antimicrobial Studies : A study screened this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited potent antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like sulfamethoxazole .
- Enzyme Inhibition Assays : Research focused on its effect on carbonic anhydrases showed a notable inhibition rate, suggesting its potential as a therapeutic agent in conditions where modulation of this enzyme is beneficial.
- Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced viral load in cell cultures infected with enteroviruses, highlighting its potential as an antiviral agent.
Comparative Analysis
Compared to other benzamide derivatives, this compound stands out due to its unique structural features that confer distinct biological activities. For instance:
Table 2: Comparison with Similar Compounds
| Compound Name | Enzyme Inhibition | Antiviral Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | Moderate | No | Moderate |
| N-(4-sulfamoylphenyl)carbamothioylbenzamide | No | Yes | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step routes starting with the coupling of 4-sulfamoylbenzylamine with 4-tert-butylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Optimizing reaction temperature (0–25°C) and solvent polarity is critical to avoid side reactions like hydrolysis of the sulfamoyl group .
- Advanced Note : For reproducibility, inert atmospheres (N₂/Ar) are recommended to prevent oxidation of intermediates. Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the benzamide backbone and tert-butyl/sulfamoyl substituents. Infrared (IR) spectroscopy identifies characteristic amide (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O ~1350 cm⁻¹) peaks .
- Data Contradiction : Discrepancies in NMR splitting patterns may arise from rotational isomers. Variable-temperature NMR or computational modeling (DFT) can resolve these .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Applications : It serves as a scaffold for enzyme inhibitors (e.g., carbonic anhydrase) due to its sulfamoyl group’s zinc-binding capacity. Preliminary studies suggest activity against tumor-associated isoforms .
- Experimental Design : In vitro assays (e.g., fluorescence-based enzymatic inhibition) are conducted at pH 7.4 to mimic physiological conditions, with IC₅₀ values validated via dose-response curves .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium sulfonate derivatives) enhance aqueous solubility. Pharmacokinetic profiling (e.g., logP via HPLC) guides structural modifications like fluorination of the benzamide ring .
- Challenge : The tert-butyl group increases lipophilicity, necessitating balance between permeability and solubility. Molecular dynamics simulations predict optimal substituent positions .
Q. What strategies address contradictions in biological activity data across similar analogs?
- Case Study : Discrepancies in IC₅₀ values for carbonic anhydrase inhibition may stem from assay conditions (e.g., buffer ionic strength). Standardizing protocols (e.g., Tris-HCl vs. HEPES buffers) and validating with positive controls (e.g., acetazolamide) improve reproducibility .
- Statistical Approach : Meta-analysis of published IC₅₀ data identifies outliers and highlights structure-activity trends, such as the sulfamoyl group’s necessity for high-affinity binding .
Q. How can computational methods predict the compound’s interaction with target proteins?
- Methodology : Molecular docking (AutoDock Vina) models the compound’s binding to carbonic anhydrase IX. Key interactions include hydrogen bonds between the sulfamoyl group and Thr199/Zn²+ ions .
- Validation : Free-energy perturbation (FEP) calculations refine binding affinity predictions, while MD simulations (AMBER) assess stability of the protein-ligand complex over 100 ns .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry : Transitioning from batch to flow chemistry reduces reaction time and improves yield. Chiral HPLC monitors enantiomeric excess (>99%) when asymmetric centers are introduced .
- Case Study : Impurities from residual triethylamine are minimized via aqueous washes (pH 3–4) during workup. Quality control includes LC-MS for trace byproduct detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
